N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide
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Overview
Description
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide is a chemical compound with the molecular formula C11H9N3O3 and a molecular weight of 231.213 g/mol . This compound is known for its unique structure, which includes a benzodioxole ring and a cyanoacetohydrazide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-cyanoacetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide can be compared with other similar compounds, such as:
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide: This compound has a similar structure but includes a chlorine atom, which may alter its chemical and biological properties.
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chloroaniline: This compound also contains a benzodioxole ring but differs in its substitution pattern, leading to different reactivity and applications.
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide stands out due to its unique combination of a benzodioxole ring and a cyanoacetohydrazide moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H9N3O3 |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-cyanoacetamide |
InChI |
InChI=1S/C11H9N3O3/c12-4-3-11(15)14-13-6-8-1-2-9-10(5-8)17-7-16-9/h1-2,5-6H,3,7H2,(H,14,15)/b13-6+ |
InChI Key |
JASXZFYKCMRFAB-AWNIVKPZSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CC#N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CC#N |
Origin of Product |
United States |
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